

Synthesis of Hexyl Tiglate via Esterification: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Hexyl tiglate*

Cat. No.: *B095952*

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These application notes provide detailed protocols for the synthesis of **hexyl tiglate**, an ester valued in the fragrance and flavor industry, through two common esterification methods: Fischer Esterification and Steglich Esterification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental procedures, data presentation, and workflow visualizations.

Hexyl tiglate ($C_{11}H_{20}O_2$) is formally known as hexyl (E)-2-methylbut-2-enoate. The synthesis involves the reaction of tiglic acid with 1-hexanol.

Chemical and Physical Data

A summary of the key quantitative data for **hexyl tiglate** is presented in Table 1.

Property	Value	Reference
Molecular Weight	184.28 g/mol	[1][2]
CAS Number	16930-96-4	[1][2][3][4][5]
Boiling Point	90 °C @ 4.00 mmHg	
Purity (Typical)	>98%	[3]
Yield (Fischer)	Typically 60-80%	
Yield (Steglich)	70-95%	[6]

Experimental Protocols

Two primary methods for the synthesis of **hexyl tiglate** are detailed below.

Protocol 1: Fischer Esterification

This classic method utilizes a strong acid catalyst and heat to drive the equilibrium towards the ester product.

Materials:

- Tiglic acid
- 1-Hexanol
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Dean-Stark trap (optional)
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tiglic acid (1.0 eq), 1-hexanol (1.5-3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid. To facilitate the removal of water, the reaction can be set up with a Dean-Stark trap, using toluene as the solvent.[7]
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Typical reaction times range from 4 to 10 hours.[7]
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - If a solvent was used, remove it under reduced pressure.
 - Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
 - Carefully wash the organic layer with a saturated aqueous solution of NaHCO_3 to neutralize the acid catalyst.[8] Repeat the washing until no more gas evolution is observed.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude **hexyl tiglate**.

- Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure **hexyl tiglate**.

Protocol 2: Steglich Esterification

This method employs a coupling agent and a catalyst at room temperature, making it a milder alternative to Fischer esterification, suitable for sensitive substrates.[\[9\]](#)[\[10\]](#)

Materials:

- Tiglic acid
- 1-Hexanol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- 0.5 N Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Filter funnel

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve tiglic acid (1.0 eq), 1-hexanol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

- Reaction: Cool the mixture in an ice bath and add DCC (1.1 eq) portion-wise with stirring.^[11] Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.^[10] Monitor the reaction by TLC.
- Workup:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.^[12]
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **hexyl tiglate**.

Table 2: NMR Data for **Hexyl Tiglate**

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	q	1H	=CH	
~4.1	t	2H	O-CH ₂	
~1.8	d	3H	=C-CH ₃	
~1.8	s	3H	=C(CH ₃)-	
~1.6	m	2H	O-CH ₂ -CH ₂	
~1.3	m	6H	-(CH ₂) ₃ -CH ₃	
~0.9	t	3H	-CH ₃	

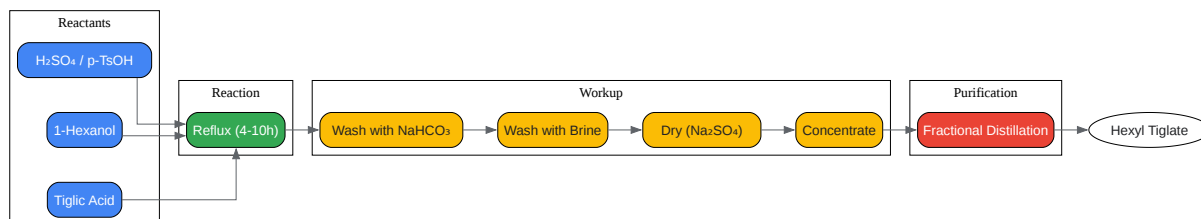
¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
~168	C=O	
~138	=CH	
~128	=C(CH ₃)	
~65	O-CH ₂	
~31	-(CH ₂) _x -	
~28	-(CH ₂) _x -	
~25	-(CH ₂) _x -	
~22	-(CH ₂) _x -	
~14	-CH ₃	
~12	=C-CH ₃	
~14	=C(CH ₃)-	

Table 3: FTIR Data for **Hexyl Tiglate**

Wavenumber (cm ⁻¹)	Functional Group
~2950-2850	C-H stretch (alkane)
~1715	C=O stretch (ester)
~1650	C=C stretch (alkene)
~1250	C-O stretch (ester)

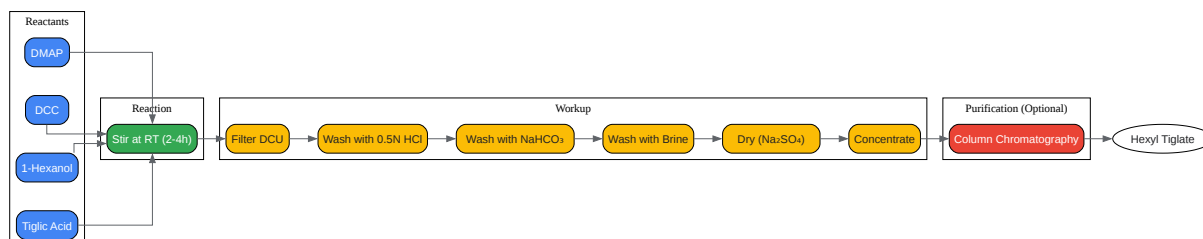
Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of **hexyl tiglate**.



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Fischer Esterification Workflow



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Steglich Esterification Workflow

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